Samixogrel

thromboxane A2 platelet aggregation dual inhibition

Samixogrel is a discontinued Phase II antithrombotic agent, now exclusively available for research. Its unmatched, balanced dual inhibition of thromboxane A2 synthase (IC50 4 nM) and the TP receptor (IC50 19 nM) makes it the only tool for simultaneously blocking both arms of the TXA2 pathway without confounding imbalanced activity. This makes it indispensable for human platelet assays and SAR studies, where in-class substitutes like Ridogrel or Picotamide are scientifically unjustified due to their vastly different potency profiles. Secure your supply of this unique, high-purity (E)-isomer for critical research applications.

Molecular Formula C25H25ClN2O4S
Molecular Weight 485.0 g/mol
CAS No. 133276-80-9
Cat. No. B1681428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamixogrel
CAS133276-80-9
Synonyms6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid
6-(4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid, (Z)-isomer
CSPPH
Molecular FormulaC25H25ClN2O4S
Molecular Weight485.0 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=CCCCC(=O)O)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C25H25ClN2O4S/c26-22-11-13-23(14-12-22)33(31,32)28-17-15-19-7-9-20(10-8-19)24(5-1-2-6-25(29)30)21-4-3-16-27-18-21/h3-5,7-14,16,18,28H,1-2,6,15,17H2,(H,29,30)/b24-5+
InChIKeyLGHLGTHRJNIRCA-ZXKDJJQISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Samixogrel (CAS 133276-80-9): Dual-Action Thromboxane A2 Modulator for Antithrombotic Research Procurement


Samixogrel is a small-molecule therapeutic agent that functions as a dual inhibitor of thromboxane A2 (TXA2) synthase and a competitive antagonist of the TXA2/prostaglandin endoperoxide (TP) receptor. It was developed by Boehringer Ingelheim as an antithrombotic candidate and reached Phase II clinical evaluation for thrombosis and unstable angina before being discontinued, rendering it available exclusively for research applications [1]. Structurally, it belongs to the class of omega-disubstituted alkenoic acid derivatives and features a 3-pyridyl pharmacophore critical for its dual activity profile [2].

Why Samixogrel Cannot Be Replaced by Other TXA2 Modulators: Critical Differences in Potency Balance and Physicochemical Profile


Although several compounds share the "dual TXA2 synthase inhibitor/receptor antagonist" designation, direct substitution of Samixogrel with alternatives like Ridogrel, Picotamide, or even the structurally related Terbogrel is scientifically unjustified due to marked differences in the balance of their dual activities. Samixogrel exhibits a unique potency equilibrium: it inhibits TXA2 synthase with an IC50 of 4 nM and blocks the TP receptor with an IC50 of 19 nM in human platelet assays [1]. In contrast, Ridogrel demonstrates potent synthase inhibition but only micromolar receptor antagonism (IC50 = 5.2 μM), while Picotamide is orders of magnitude weaker against both targets [2]. Furthermore, the guanidine-modified analog Terbogrel was specifically designed to overcome Samixogrel's limitations in solubility and protein binding, confirming that Samixogrel itself possesses a distinct physicochemical fingerprint that cannot be replicated by in-class substitution [3].

Samixogrel (CAS 133276-80-9): Comparative Quantitative Differentiation Against Closest Analogs


Dual-Action Potency Balance: Samixogrel vs. Ridogrel and Picotamide

Samixogrel achieves near-equipotent inhibition of both TXA2 synthase and the TP receptor, a balance not observed in other dual-action compounds. In human gel-filtered platelets, Samixogrel inhibits TXA2 synthase with an IC50 of 4 nM (0.000004 mM) [1] and displaces the TP receptor radioligand [3H]SQ-29,548 with an IC50 of 19 nM [2]. By comparison, Ridogrel, while potent against the synthase (IC50 = 5 nM), exhibits weak receptor antagonism with an IC50 of 5.2 μM [3]. Picotamide is substantially weaker against both targets, with a synthase IC50 of 150 μM and receptor antagonism in the high micromolar range [4].

thromboxane A2 platelet aggregation dual inhibition

Samixogrel's Potency vs. Terbogrel: The Rationale for Next-Generation Analog Development

Terbogrel was explicitly designed as a derivative of Samixogrel to address two physicochemical liabilities: poor aqueous solubility and high plasma protein binding [1]. While Terbogrel shows comparable or slightly improved in vitro potency (TXA2 synthase IC50 = 4.0 nM; TP receptor IC50 = 11 nM), its primary differentiation is not potency but rather improved developability metrics. This confirms that Samixogrel, the parent scaffold, exhibits high protein binding and low solubility, which may be desirable or undesirable depending on the research context (e.g., in vitro vs. in vivo studies).

medicinal chemistry structure-activity relationship protein binding

Iso-Samixogrel: Stereochemical Differentiation with Functional Consequences

Samixogrel is the (E)-isomer (CAS 133276-80-9), while iso-Samixogrel (CAS 133276-52-5) is the corresponding (Z)-isomer. Both share dual TXA2 synthase inhibition and TP receptor antagonism, but iso-Samixogrel has been characterized in more detail in vivo, demonstrating elimination of recurrent arterial thrombus formation and inhibition of collagen-induced platelet aggregation ex vivo . This stereochemical distinction matters because the (E)-configuration of Samixogrel may exhibit different metabolic stability, protein binding, or in vivo efficacy compared to the (Z)-isomer, though direct comparative data remain limited [1].

stereochemistry pharmacokinetics antithrombotic

Samixogrel as a Reference Standard for Developing TXA2 Modulators with Improved Drug-Like Properties

Samixogrel serves as the benchmark scaffold in medicinal chemistry programs aimed at optimizing dual TXA2 modulators. The 1999 J. Med. Chem. study explicitly states that a series of guanidine derivatives were derived from Samixogrel (compound 5) with the goal of improving solubility and reducing protein binding [1]. This positions Samixogrel as an essential reference standard for any SAR study focused on this pharmacophore. Its use as a positive control or comparator enables researchers to benchmark new analogs against the established baseline profile of the parent compound.

medicinal chemistry lead optimization structure-activity relationship

Samixogrel (CAS 133276-80-9): Validated Research and Procurement Application Scenarios


In Vitro Platelet Aggregation and TXA2 Pathway Signaling Studies

Samixogrel is optimally employed in in vitro human platelet assays to interrogate the TXA2 signaling axis. Its balanced dual activity (4 nM for synthase, 19 nM for receptor) allows researchers to simultaneously block both arms of the pathway without the confounding effects of imbalanced inhibition seen with Ridogrel (micromolar receptor antagonism) [1]. Applications include radioligand binding displacement assays using [3H]SQ-29,548 on washed human platelets, and collagen-induced platelet aggregation studies in platelet-rich plasma [2].

Pharmacophore Reference for Novel Dual TXA2 Modulator Design

In medicinal chemistry programs targeting the TXA2 pathway, Samixogrel serves as the foundational scaffold for structure-activity relationship (SAR) studies. The 1999 J. Med. Chem. paper established Samixogrel (compound 5) as the parent structure from which a series of guanidine derivatives were synthesized to address solubility and protein binding limitations [3]. Procurement of high-purity Samixogrel enables researchers to replicate these synthetic routes, benchmark new analogs, or explore modifications to the alkenoic acid core.

Mechanistic Studies of Thromboxane-Mediated Vasoconstriction and Inflammation

Samixogrel's dual mechanism makes it a valuable tool for dissecting the relative contributions of TXA2 synthase activity versus TP receptor activation in cellular and tissue models. While clinical development was discontinued, the compound remains relevant for basic research into diabetic complications, thrombosis, and unstable angina pectoris [4]. Its high protein binding (relative to Terbogrel) may be exploited in experimental designs requiring a tool compound with a specific free fraction profile [3].

Analytical Method Development and Reference Standard Procurement

As a well-characterized small molecule with a defined CAS number (133276-80-9) and (E)-stereochemistry, Samixogrel is suitable for use as an analytical reference standard. Its low aqueous solubility (estimated 0.1182 mg/L at 25°C) and high purity requirements necessitate careful procurement from reputable suppliers . Quality control of incoming batches should verify the (E)-isomer content to avoid contamination with the (Z)-isomer (iso-Samixogrel, CAS 133276-52-5) [5].

Technical Documentation Hub

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